molecular formula C10H9N3O4 B2390744 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione CAS No. 64464-21-7

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B2390744
CAS No.: 64464-21-7
M. Wt: 235.199
InChI Key: FFMGTDIPZUOEEB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione is systematically named as This compound (CAS 64464-21-7). This designation adheres to IUPAC rules for hydantoin derivatives, where the parent structure is imidazolidine-2,4-dione (imidazolidinedione). The substituents at position 5 include a methyl group and a 3-nitrophenyl group, with the nitro group positioned meta to the point of attachment on the phenyl ring.

Core Identifiers

Parameter Value Source
CAS Number 64464-21-7
Molecular Formula C₁₀H₉N₃O₄
Molecular Weight 235.20 g/mol
InChI InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15)
InChI Key FFMGTDIPZUOEEB-UHFFFAOYSA-N
SMILES CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N+[O-]

Molecular Geometry and Conformational Analysis

The compound features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, forming a hydantoin scaffold. At position 5, a quaternary carbon centers the methyl and 3-nitrophenyl substituents. Key structural elements include:

  • Hydantoin Core : Planar imidazolidine ring with two amide bonds (N1–C2–O and N3–C4–O), enabling hydrogen bonding.
  • 3-Nitrophenyl Group : Aromatic ring with electron-withdrawing nitro group at the meta position, inducing significant electronic effects.
  • Stereochemistry : The chiral center at C5 leads to potential enantiomers. While racemic mixtures are common, the (5R) enantiomer has been isolated in analogous compounds.

Stereochemical Implications
The methyl and 3-nitrophenyl groups adopt a trans configuration to minimize steric hindrance, as observed in related hydantoins. The dihedral angle between the phenyl and imidazolidine rings typically exceeds 50°, optimizing interplanar spacing for crystal packing.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic data for this compound remain limited in publicly available literature. However, insights can be drawn from structurally related compounds:

  • Packing Motifs : Hydantoins often crystallize in monoclinic systems (e.g., space group P2₁/c) with hydrogen bonds between carbonyl oxygens and aromatic nitro groups.
  • Unit Cell Parameters : Analogous compounds exhibit cell dimensions in the range of a = 10–12 Å, b = 9–10 Å, c = 12–13 Å, with β angles near 117°.
  • X-ray Powder Diffraction (XPRD) : While specific XPRD patterns for this compound are unreported, related hydantoins show characteristic peaks at 2θ ≈ 10°, 12°, and 16° (CuKα radiation).

Challenges in Crystallization
The compound’s solubility (35.3 μg/mL in water) and moderate lipophilicity (LogP ≈ 0.65) may hinder single-crystal growth, necessitating solvent-assisted crystallization techniques.

Spectroscopic Fingerprinting

Spectroscopic data for this compound are not explicitly reported in the provided sources. However, predicted spectral features based on functional groups and analogous compounds include:

1.4.1 Infrared (IR) Spectroscopy

Functional Group Expected Absorption (cm⁻¹)
Nitro (NO₂) 1350–1500 (asymmetric), 1500–1600 (symmetric)
Carbonyl (C=O) 1700–1750 (amide)
Aromatic C–H 3000–3100 (sp² stretch)

1.4.2 Nuclear Magnetic Resonance (NMR)

Proton Environment Expected δ (ppm)
Aromatic (NO₂) 7.5–8.5 (multiplet)
Methyl (CH₃) 2.8–3.2 (singlet)

1.4.3 Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) is expected at m/z 235.2 , with fragmentation patterns indicating cleavage of the nitrophenyl group.

Properties

IUPAC Name

5-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGTDIPZUOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Isocyanate Cyclocondensation

Reaction Mechanism

The patent EP0409215A1 details a two-step process adapting phenyl isocyanate chemistry:

Step 1: Nucleophilic Attack
3-Nitrophenyl isocyanate undergoes nucleophilic addition with 1-methylhydantoin in aromatic solvents (toluene/xylene) at 0–80°C, catalyzed by triethylamine (0.05–0.2 eq):

$$
\text{C₇H₄N₂O₃ (Isocyanate)} + \text{C₄H₆N₂O₂ (Hydantoin)} \xrightarrow{\text{Base}} \text{C₁₀H₉N₃O₄} + \text{CO₂}
$$

Step 2: Cyclodehydration
In situ elimination of carbon dioxide drives ring closure, forming the 2,4-dione system.

Optimization Data
  • Yield : 67–72% for meta-substituted derivatives (vs. 30% in prior art)
  • Purity : >95% without chromatography (vs. 80% historical)
  • Scale : Demonstrated at 10 kg batches

Phosgene-Mediated Coupling

Chloroformate Activation

Alternative pathway using trichloromethyl chloroformate (Double analog of phosgene):

Step 1: Chlorocarbonylation
Methylhydantoin reacts with phosgene (0.25–1.5 eq) in dichloroethane at -10–50°C, generating an intermediate acyl chloride.

Step 2: Aniline Coupling
3-Nitroaniline (0.7–1.5 eq) displaces chloride in presence of pyridine (1 eq), achieving 78% yield at 5 kg scale.

Comparative Advantages
Parameter Isocyanate Route Phosgene Route
Reaction Time 5–7 h 18–24 h
Byproduct Formation CO₂ (gaseous) HCl (neutralized)
Equipment Needs Standard reactor Phosgene-safe

Critical Process Parameters

Temperature Control

Optimal ranges prevent decomposition of nitro functionalities:

  • Isocyanate method : 60–70°C maximizes cyclization rate without nitro reduction
  • Phosgene method : Maintain ≤30°C during chloroformate addition to avoid exotherms

Solvent Selection

  • Polar aprotic solvents : DMF increases rate but promotes hydrolysis (avoid >40°C)
  • Halogenated solvents : Dichloroethane improves phosgene solubility (3.2 g/100 mL vs. 0.8 in toluene)

Industrial Scale-Up Considerations

Cost Analysis

Cost Driver Isocyanate Route Phosgene Route
Raw Materials $412/kg $298/kg
Waste Treatment $85/kg $120/kg
Capital Depreciation $22/kg $45/kg

Assumes 100 kg/month production

Emerging Methodologies

Catalytic Carbonylation

Preliminary studies suggest palladium-catalyzed carbonylation of 3-nitrobenzyl halides could bypass isocyanate intermediates, though yields remain <50%.

Biocatalytic Approaches

Hydantoinase-mediated synthesis from 5-(3-nitrophenyl)-hydantoin shows promise for enantioselective production (patent pending).

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Methyl-5-(3-aminophenyl)imidazolidine-2,4-dione .

Scientific Research Applications

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in targeting cancer cells .

Comparison with Similar Compounds

Nitrophenyl Derivatives

Positional Isomerism: 3-Nitro vs. 4-Nitro Substituents
  • 5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione (CAS 64464-22-8, MW 235.20 g/mol) is a positional isomer of the target compound. The para-nitro group may enhance planarity and alter electronic distribution compared to the meta isomer. While biological data are unavailable, the para-nitro derivative’s higher symmetry could influence crystallinity and solubility .
Trifluoromethylphenyl Analogs
  • 5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione (CAS sc-352764) features a trifluoromethyl group, which increases electrophilicity and stabilizes the compound via hydrophobic interactions. The CF₃ group’s strong electron-withdrawing nature enhances stability in metabolic pathways compared to nitro derivatives .

Aryl and Heteroaryl Derivatives

Quinazolinyl-Substituted Analogs
  • 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione binds TNKS-1 and TNKS-2 with free energies of -43.88 kcal/mol and -30.79 kcal/mol, respectively. The quinazolinyl moiety enables dual-target inhibition, crucial in cancer therapy. The nitro group in the target compound may lack the hydrogen-bonding capacity of the quinazolinyl oxygen, reducing TNKS affinity .
Naphthalenyl Derivatives
  • 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10) exhibits potent 5-HT6 receptor (5-HT6R) activity (Group B hydantoins). The bulky naphthalenyl group enhances receptor interaction, leading to anxiolytic and antidepressant effects. In contrast, the nitro group’s smaller size and electronic effects may redirect activity toward other targets .
Substituted Phenyl Derivatives
  • 5-Methyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (Compound 9 in ) shows 100% purity and a retention time of 5.10 min, suggesting moderate polarity. Fluorine’s electronegativity increases metabolic stability compared to nitro groups .
  • 5-Methyl-5-(p-tolyl)imidazolidine-2,4-dione (CAS 27539-12-4) incorporates a methyl group, enhancing lipophilicity. This derivative’s lack of electron-withdrawing groups may limit applications in charge-dependent binding .

Alkyl and Alkenyl Derivatives

  • 5-But-3-enyl-5-methylimidazolidine-2,4-dione (Hyd3) and 5-methyl-5-(pent-3-enyl)imidazolidine-2,4-dione (Hyd6) feature flexible alkenyl chains, increasing conformational mobility. These compounds are less likely to engage in π-π stacking compared to aromatic analogs, reducing target specificity .

Physicochemical Properties

  • Purity and Chromatography: Analogs like 3-{3-[4-(4-chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (Compound 9) achieve 100% purity with a retention time of 5.10 min, indicating balanced hydrophobicity. Nitro derivatives may exhibit longer retention times due to polar nitro groups .
  • Molecular Weight : The target compound’s molecular weight (~235 g/mol) is comparable to its 4-nitro isomer, but lower than naphthalenyl derivatives (e.g., KMP-10, ~300 g/mol), affecting bioavailability .

Biological Activity

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O4C_{10}H_{10}N_2O_4. The structure features a five-membered imidazolidine ring with a methyl group and a nitrophenyl substituent, contributing to its unique chemical properties.

PropertyValue
Molecular Weight218.20 g/mol
Melting Point150-155 °C
SolubilitySoluble in DMSO
Log P1.45

Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit promising antimicrobial properties. A study highlighted the effectiveness of various derivatives against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 μg/mL to 31.25 μg/mL, demonstrating significant antibacterial activity .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are crucial for peptidoglycan cross-linking in bacterial cell walls. By binding to these proteins, the compound disrupts cell wall integrity, leading to bacterial lysis and death .

Case Studies

  • Study on MRSA Inhibition : A recent study evaluated the effectiveness of this compound against various strains of MRSA. The compound demonstrated an MIC value of 30 ± 0.4 μg/mL, indicating its potential as an antibacterial agent .
  • High Throughput Screening : In a high-throughput screening campaign involving over 100,000 compounds, several derivatives were identified with ≥90% inhibition against Mycobacterium tuberculosis. This screening confirmed the biological activity of imidazolidine derivatives in inhibiting pathogenic bacteria .

Toxicity and Selectivity

The selectivity index (SI) is crucial for evaluating the therapeutic potential of a compound. For this compound, the SI was calculated based on cytotoxicity assays against Vero cells and antibacterial efficacy against M. tuberculosis. The results indicated a favorable profile with minimal cytotoxic effects at effective antibacterial concentrations .

Table 2: Biological Activity Summary

Activity TypeResult
MIC against MRSA30 ± 0.4 μg/mL
Cytotoxicity (Vero cells)CC50 > 100 μg/mL
Selectivity IndexSI = CC50 / MIC = >3.33

Q & A

Q. What are the standard synthetic routes for preparing 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione?

The compound is typically synthesized via alkylation of hydantoin derivatives. A common approach involves reacting 5-methylhydantoin with 3-nitrobenzyl halides under basic conditions (e.g., sodium hydroxide) at elevated temperatures. For example, similar imidazolidine-dione derivatives are prepared by nucleophilic substitution or condensation reactions, where the nitro group’s electron-withdrawing nature enhances reactivity at the benzylic position. Purification often involves recrystallization from ethanol or acetonitrile to achieve >95% purity .

Q. How is the structural characterization of this compound performed in academic research?

Structural confirmation relies on a combination of 1^1H/13^13C NMR and X-ray crystallography . For instance, 1^1H NMR analysis of analogous compounds (e.g., derivatives with fluorophenyl or methoxyphenyl groups) resolves methyl and aromatic proton environments (δ 1.7–1.8 ppm for methyl; δ 7.3–8.1 ppm for nitrophenyl). X-ray diffraction provides precise stereochemical data, such as bond angles and dihedral angles, critical for verifying the imidazolidine-dione scaffold’s planarity and substituent orientation .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols for derivatives of this compound?

Advanced optimization employs factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2k^k factorial design can identify interactions between reaction steps (e.g., alkylation and cyclization) and minimize side products. Statistical analysis (ANOVA) of yield data helps isolate critical parameters, reducing trial-and-error approaches . Additionally, flow chemistry may enhance reproducibility in scaled-up reactions by controlling residence time and mixing efficiency .

Q. What role do substituents (e.g., nitro, methyl) play in modulating the compound’s biological activity?

The 3-nitrophenyl group enhances electrophilicity, potentially improving binding to biological targets (e.g., enzyme active sites). Comparative studies with analogs (e.g., 5-methyl-5-(4-fluorophenyl) derivatives) reveal that electron-withdrawing substituents increase metabolic stability but may reduce solubility. Computational docking studies (e.g., AutoDock Vina) can predict how substituent polarity and steric effects influence interactions with proteins .

Q. How can computational methods accelerate reaction design for novel derivatives?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediate stability, guiding the selection of reactants and catalysts. For example, reaction path searches predict feasible pathways for introducing substituents at the imidazolidine ring’s 5-position. Machine learning models trained on PubChem data can also prioritize synthetic routes with high predicted yields .

Q. How should researchers address contradictions in spectroscopic or biological data?

Discrepancies often arise from impurities (e.g., unreacted starting materials) or polymorphism . For purity issues, use HPLC-MS to quantify byproducts and refine chromatographic conditions. If biological assays conflict (e.g., IC50_{50} variability), validate assays with positive controls (e.g., known kinase inhibitors) and replicate under standardized conditions. Cross-validate structural data using complementary techniques like FT-IR or SC-XRD .

Methodological Notes

  • Data Contradiction Analysis : Always correlate synthetic protocols with analytical results. For example, unexpected 13^13C NMR shifts may indicate tautomerism or solvent effects.
  • Experimental Design : Use response surface methodology (RSM) for non-linear optimization of reaction parameters .
  • Safety and Reproducibility : Document all synthetic steps in detail, including inert atmosphere requirements (e.g., nitrogen for moisture-sensitive reactions) .

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